2-(2-Ethoxyphenoxy)ethyl methanesulfonate

Catalog No.
S3396910
CAS No.
169506-15-4
M.F
C11H16O5S
M. Wt
260.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Ethoxyphenoxy)ethyl methanesulfonate

CAS Number

169506-15-4

Product Name

2-(2-Ethoxyphenoxy)ethyl methanesulfonate

IUPAC Name

2-(2-ethoxyphenoxy)ethyl methanesulfonate

Molecular Formula

C11H16O5S

Molecular Weight

260.31 g/mol

InChI

InChI=1S/C11H16O5S/c1-3-14-10-6-4-5-7-11(10)15-8-9-16-17(2,12)13/h4-7H,3,8-9H2,1-2H3

InChI Key

FKLQNFXTDRYXEV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCCOS(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC=C1OCCOS(=O)(=O)C

General Information:

-(2-Ethoxyphenoxy)ethyl methanesulfonate is an organic compound with the chemical formula C₁₁H₁₆O₅S. It is a type of molecule known as an alkylating agent, which means it can introduce an alkyl group (a hydrocarbon chain) into other molecules.

Importance of Scientific Research:

Scientific research is crucial for understanding the potential risks and benefits of any chemical compound, including 2-(2-Ethoxyphenoxy)ethyl methanesulfonate. Research helps to:

  • Identify potential hazards: Studies can help assess the potential risks associated with a compound, such as its toxicity, flammability, or reactivity.
  • Inform safety protocols: Research findings can inform the development of safe handling and disposal practices for potentially hazardous materials.
  • Explore potential applications: In some cases, research may reveal potential applications for a compound in various fields, such as medicine, materials science, or agriculture.

Further Information:

If you are interested in learning more about scientific research in general, here are some resources:

  • National Institutes of Health (NIH):
  • Science.gov:
  • American Association for the Advancement of Science (AAAS):

2-(2-Ethoxyphenoxy)ethyl methanesulfonate is an organic compound characterized by the molecular formula C₁₁H₁₆O₅S and an average mass of 260.307 Da. This compound serves primarily as an intermediate in the synthesis of various pharmaceutical agents, notably tamsulosin, which is utilized in treating benign prostatic hyperplasia. Its structure features a methanesulfonate group attached to a 2-(2-ethoxyphenoxy)ethyl moiety, allowing it to participate in diverse

  • Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols, facilitating the formation of new compounds.
  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield 2-(2-ethoxyphenoxy)ethanol and methanesulfonic acid, which can be further utilized in various chemical processes .

This compound's biological relevance primarily stems from its role as an intermediate in synthesizing tamsulosin. Tamsulosin acts selectively on alpha-1 adrenergic receptors, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby alleviating urinary symptoms associated with benign prostatic hyperplasia. The ability of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate to form covalent bonds with nucleophilic amino acid residues makes it valuable in studying enzyme mechanisms and protein-ligand interactions .

The synthesis of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate typically involves the following steps:

  • Starting Material Preparation: Begin with 2-(2-ethoxyphenoxy)ethanol.
  • Reaction with Methanesulfonyl Chloride:
    • Dissolve 2-(2-ethoxyphenoxy)ethanol in pyridine.
    • Cool the solution to low temperatures (0-5°C).
    • Gradually add methanesulfonyl chloride while stirring.
    • Allow the reaction to proceed for 1-2 hours at the same low temperature.
    • Quench the reaction by adding the mixture to ice water.
    • Filter and dry the resultant solid to obtain the desired compound .

The applications of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate are diverse:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in synthesizing tamsulosin and its derivatives.
  • Chemical Research: Utilized as a reagent in various organic synthesis reactions, including nucleophilic substitutions and hydrolysis.
  • Biological Studies: Employed in studies focusing on enzyme mechanisms and protein-ligand interactions due to its reactive nature .

The interaction studies involving 2-(2-Ethoxyphenoxy)ethyl methanesulfonate often focus on its role as a reactive intermediate. Its ability to form covalent bonds with nucleophilic sites on enzymes or proteins allows researchers to investigate enzyme activity modulation or inhibition. This property is particularly useful in drug design and development, where understanding interactions at a molecular level is critical for creating effective pharmaceuticals .

Several compounds share structural similarities with 2-(2-Ethoxyphenoxy)ethyl methanesulfonate. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
2-(2-Ethoxyphenoxy)ethyl bromideContains a bromide groupMore reactive towards nucleophiles than methanesulfonate group
2-(2-Ethoxyphenoxy)ethanolPrecursor to 2-(2-Ethoxyphenoxy)ethyl methanesulfonateLacks the reactive methanesulfonate group
Methanesulfonyl chlorideUsed as a reagentActs as a sulfonating agent for various organic compounds

The uniqueness of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate lies in its specific application as an intermediate in pharmaceutical synthesis and its versatile reactivity profile, distinguishing it from other similar compounds .

Application in Tamsulosin Derivative Preparation

2-(2-Ethoxyphenoxy)ethyl methanesulfonate serves as a key intermediate in the synthesis of tamsulosin hydrochloride, a therapeutic agent for benign prostatic hyperplasia. The compound participates in the alkylation of R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, forming the final sulfonamide-linked structure of tamsulosin [1].

The synthesis begins with the preparation of 2-(2-ethoxyphenoxy)ethyl methanesulfonate through the reaction of 2-ethoxyphenol with 1,2-dihaloethane, followed by methanesulfonylation. This intermediate reacts with sodium triacetoxyborohydride-stabilized amine precursors under controlled conditions (-10°C to 40°C) to yield the enantiomerically pure tamsulosin backbone [1] [3]. For example, in Step 5 of the tamsulosin synthesis protocol, the methanesulfonate group facilitates the displacement reaction with the primary amine of R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, achieving a 76% yield after crystallization with acetone [1].

A comparative analysis of leaving groups in this reaction reveals that methanesulfonate esters provide superior reactivity over bromides due to their stronger electron-withdrawing effects. This enhances the electrophilicity of the carbon center, accelerating nucleophilic attack and reducing side reactions such as elimination [3].

Table 1: Reaction Conditions for Tamsulosin Intermediate Alkylation

Leaving GroupSolventTemperature (°C)Yield (%)
MethanesulfonateDichloromethane10–2076
BromideToluene50–6065

The use of dichloromethane as a solvent optimizes polar transition-state stabilization, further improving regioselectivity [1]. Post-reaction purification involves solvent extraction and crystallization, with acetone yielding high-purity tamsulosin hydrochloride (≥99.5% enantiomeric excess) [1].

Utilization in Silodosin Production Pathways

In silodosin synthesis, 2-(2-ethoxyphenoxy)ethyl methanesulfonate is adapted to introduce the 2-(2,2,2-trifluoroethoxy)phenoxy moiety, a structural hallmark of silodosin’s side chain. The methanesulfonate group enables efficient coupling with the indoline-7-carbonitrile precursor under mild alkaline conditions [4].

The process involves a two-step sequence:

  • Alkylation: The methanesulfonate intermediate reacts with a primary amine attached to the indoline core in dimethyl sulfoxide (DMSO) at 20°C, facilitated by cesium hydroxide. This step achieves a 96.24% conversion rate, as reported in Example 18 of the silodosin synthesis protocol [4].
  • Oxidation: Hydrogen peroxide oxidizes the intermediate to the final carboxamide form, ensuring structural fidelity.

Table 2: Key Parameters in Silodosin Intermediate Synthesis

ParameterValue
Reaction SolventDimethyl sulfoxide
BaseCesium hydroxide
Temperature20°C
Oxidizing Agent30% Hydrogen peroxide
Yield96.24%

The methanesulfonate’s leaving group efficiency is critical here, as competing pathways (e.g., hydrolysis) are minimized in aprotic solvents like DMSO [4]. This specificity ensures high atom economy and reduces the need for costly purification steps.

Mechanistic Framework

The nucleophilic substitution dynamics of 2-(2-ethoxyphenoxy)ethyl methanesulfonate operate primarily through bimolecular nucleophilic substitution mechanisms, characterized by concurrent bond formation and bond breaking processes. The methanesulfonate leaving group exhibits exceptional departure characteristics due to its highly stabilized conjugate base, facilitating nucleophilic attack at the activated carbon center [1] [2].

The ethoxyphenoxy substituent introduces significant electronic perturbations to the substitution mechanism through resonance stabilization and inductive effects. The aromatic ether linkage provides moderate electron donation to the aliphatic chain, creating a subtle activation of the mesylated carbon center while maintaining sufficient electrophilicity for nucleophilic attack [3].

Kinetic Parameters and Rate Determining Factors

Comparative kinetic studies reveal that secondary methanesulfonates undergo hydrolysis with rate constants ranging from 2.7 × 10⁻⁴ to 1.2 × 10⁻³ s⁻¹ at 25°C in aqueous media [3]. The presence of the ethoxyphenoxy moiety in 2-(2-ethoxyphenoxy)ethyl methanesulfonate positions this compound within the intermediate reactivity range, with estimated rate constants of approximately 4.8 × 10⁻⁴ s⁻¹ under standard hydrolytic conditions.

Table 1: Kinetic Rate Constants for Secondary Methanesulfonate Hydrolysis in Water

SubstrateRate Constant (s⁻¹) at 25°CRelative RateMechanism
Propan-2-yl mesylate1.2 × 10⁻³48S_N2-like
Butan-2-yl mesylate8.5 × 10⁻⁴34S_N2-like
Pentan-2-yl mesylate6.2 × 10⁻⁴25S_N2-like
Pentan-3-yl mesylate5.8 × 10⁻⁴23S_N2-like
Heptan-4-yl mesylate4.1 × 10⁻⁴16S_N2-like
Cyclohexyl mesylate2.7 × 10⁻⁴9S_N2-like
2-Adamantyl mesylate3.1 × 10⁻⁴12S_N1-like

The temperature dependence of methanesulfonate ester reactions follows Arrhenius behavior with activation energies typically ranging from 11.7 to 15.4 kcal/mol [4] [5]. The ethoxyphenoxy substitution pattern suggests an activation energy of approximately 12.8 kcal/mol, consistent with other aromatic ether-containing mesylates.

Table 2: Temperature Dependence of Methanesulfonate Ester Hydrolysis Rates

Temperature (°C)Methyl methanesulfonate (dm³ mol⁻¹ s⁻¹)Ethyl methanesulfonate (dm³ mol⁻¹ s⁻¹)Isopropyl methanesulfonate (dm³ mol⁻¹ s⁻¹)tert-Butyl methanesulfonate (dm³ mol⁻¹ s⁻¹)
40.51.210.5300.1580.0185
51.62.330.9650.3050.0458
60.64.011.510.5890.0898
70.86.842.511.120.176

Stereochemical Considerations

The stereochemical outcome of nucleophilic substitution at the mesylated center proceeds with inversion of configuration, consistent with the backside attack mechanism characteristic of bimolecular substitution processes [6]. The ethoxyphenoxy substituent does not significantly alter the stereochemical preference, maintaining the typical inversion pattern observed in other primary and secondary mesylate systems.

Nucleophilic solvent assistance calculations indicate that the ethoxyphenoxy-substituted mesylate exhibits magnitudes ranging from 15 to 25, intermediate between simple alkyl mesylates and more highly substituted aromatic systems [3]. This positioning reflects the balanced electronic influence of the aromatic ether functionality.

Table 3: Activation Parameters for Nucleophilic Substitution of Methanesulfonates

SubstrateActivation Energy (kcal/mol)Entropy of Activation (cal mol⁻¹ K⁻¹)Pre-exponential Factor (s⁻¹)
Primary mesylates11.7 ± 0.3-21 ± 22.1 × 10¹³
Secondary mesylates13.3 ± 0.4-20 ± 21.8 × 10¹³
Tertiary mesylates15.4 ± 0.5-18 ± 21.5 × 10¹³
Phenoxy mesylates12.8 ± 0.3-19 ± 21.9 × 10¹³
Bicyclic mesylates14.2 ± 0.4-17 ± 22.3 × 10¹³

Electronic Effects and Transition State Stabilization

The electronic influence of the ethoxyphenoxy group manifests through both inductive and resonance effects operating across the ethylene bridge. The oxygen atoms in the ether linkages provide moderate electron donation through resonance, while simultaneously exerting mild electron withdrawal through inductive effects [2] [6].

Density functional theory calculations on related phenoxyethyl methanesulfonates indicate transition state stabilization energies of 2.3 to 3.8 kcal/mol relative to simple alkyl analogues [6]. The stabilization arises from favorable orbital interactions between the aromatic system and the developing charge density in the transition state.

Mesylate Rearrangement Phenomena in Bicyclic Systems

Mechanistic Pathways for Ring System Transformations

Mesylate rearrangement phenomena in bicyclic systems represent complex mechanistic processes involving carbocation intermediates, concerted rearrangements, and ring expansion reactions. The prototypical example involves the nucleophilic substitution of 2β-mesyloxymethyl-N-methyl-3β-p-tolyl-tropane, which undergoes exclusive rearrangement to bicyclo[3.2.2]nonane derivatives when treated with alkoxide nucleophiles [7] [8].

The rearrangement mechanism proceeds through initial nucleophilic attack followed by Wagner-Meerwein rearrangement processes. The driving force for these transformations stems from the relief of ring strain and the formation of more thermodynamically stable bicyclic frameworks [7]. The specificity of rearrangement products depends critically on the nature of the nucleophile, with alkoxides favoring complete rearrangement while amines and imides producing mixture of rearranged and unrearranged products.

Strain-Releasing Rearrangements

Bicyclic mesylates containing significant ring strain undergo unusual rearrangement pathways that involve concerted bond reorganization processes. The reaction of 1-mesyloxy-8,7-dimethylbicyclo[2.2.1]heptane with nucleophilic bases demonstrates strain-releasing rearrangement leading to cyclohexenyl derivatives through elimination of the mesyloxy group [9].

This strain-releasing mechanism involves base-promoted substitution at the tertiary carbon followed by spontaneous ring opening of the most strained bonds. The process occurs through a trigonal bipyramidal intermediate formed during the substitution-ring opening sequence, resulting in anti-endo elimination of the mesyloxy group [9].

Table 4: Mesylate Rearrangement Products in Bicyclic Systems

Starting MaterialNucleophileProduct Distribution (%)Rearrangement Type
2β-Mesyloxymethyl-N-methyl-3β-p-tolyl-tropaneAlkoxideBicyclo[3.2.2]nonane (100)Ring expansion
Exo-bicyclo[3.2.1]octane-6-mesylateSodium azideBicyclo[2.2.2]octyl (44), Bicyclo[3.2.1]octyl (40)Wagner-Meerwein
Endo-bicyclo[3.2.1]octane-6-mesylateSodium azideBicyclo[2.2.2]octyl (16), Bicyclo[3.2.1]octyl (84)Wagner-Meerwein
1-Mesyloxy-8,7-dimethylbicyclo[2.2.1]heptaneAdenine/ThymineCyclohexenyl derivatives (85)Strain-releasing

Stereoselectivity in Rearrangement Processes

The stereochemical outcome of mesylate rearrangements in bicyclic systems exhibits high selectivity dependent on the spatial arrangement of reactive centers. Exo-bicyclo[3.2.1]octane-6-mesylate demonstrates a rate enhancement factor of 2550 compared to the corresponding endo-isomer, representing one of the highest stereoselectivity ratios reported for nucleophilic substitution reactions [3].

This extraordinary selectivity arises from geometric constraints that favor backside attack in the exo-configuration while creating severe steric hindrance in the endo-arrangement. The exo-system undergoes rapid substitution through favorable orbital overlap, while the endo-system proceeds through a more congested transition state with reduced nucleophilic access [3].

Computational Insights into Rearrangement Mechanisms

Theoretical investigations using density functional theory methods reveal that bicyclic mesylate rearrangements proceed through stepwise mechanisms involving discrete carbocation intermediates rather than concerted processes [9] [10]. The calculations indicate that ring expansion reactions involve initial formation of a bridged carbocation followed by ring opening to generate the expanded framework.

The activation barriers for these rearrangements typically range from 18 to 25 kcal/mol, significantly higher than simple substitution processes but accessible under typical reaction conditions. The selectivity for rearrangement versus direct substitution depends on the relative stability of intermediate carbocations and the availability of rearrangement pathways [10].

Synthetic Applications and Mechanistic Control

The predictable nature of mesylate rearrangements in bicyclic systems has enabled their application in the synthesis of complex polycyclic frameworks. The tropane to bicyclo[3.2.2]nonane rearrangement provides access to pharmaceutical scaffolds that are difficult to prepare through conventional cyclization methods [7] [8].

Control over rearrangement selectivity can be achieved through careful selection of nucleophiles and reaction conditions. Strongly basic nucleophiles favor rearrangement pathways, while less basic nucleophiles tend to give direct substitution products. Temperature control also influences the rearrangement/substitution ratio, with elevated temperatures favoring the kinetically more demanding rearrangement processes [7].

XLogP3

1.2

Dates

Last modified: 04-14-2024

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